[(3,4-Difluorophenyl)methyl]boronic acid
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Overview
Description
[(3,4-Difluorophenyl)methyl]boronic acid is an organoboron compound with the molecular formula C7H7BF2O2. It is a derivative of boronic acid where the boron atom is bonded to a (3,4-difluorophenyl)methyl group. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
[(3,4-Difluorophenyl)methyl]boronic acid can be synthesized through several methods. One common approach involves the reaction of (3,4-difluorophenyl)methyl bromide with a boronic ester in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are carried out in reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[(3,4-Difluorophenyl)methyl]boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various biaryl compounds, which are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Scientific Research Applications
[(3,4-Difluorophenyl)methyl]boronic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of [(3,4-Difluorophenyl)methyl]boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.
Comparison with Similar Compounds
Similar Compounds
- (3,4-Difluorophenyl)boronic acid
- (3,5-Difluorophenyl)boronic acid
- (4-Fluorophenyl)boronic acid
Uniqueness
[(3,4-Difluorophenyl)methyl]boronic acid is unique due to the presence of the (3,4-difluorophenyl)methyl group, which imparts distinct electronic and steric properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C7H7BF2O2 |
---|---|
Molecular Weight |
171.94 g/mol |
IUPAC Name |
(3,4-difluorophenyl)methylboronic acid |
InChI |
InChI=1S/C7H7BF2O2/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3,11-12H,4H2 |
InChI Key |
VHKRQHBIQDLANB-UHFFFAOYSA-N |
Canonical SMILES |
B(CC1=CC(=C(C=C1)F)F)(O)O |
Origin of Product |
United States |
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